Azetidin-3-yl azepane-1-carboxylate is a chemical compound characterized by its unique structure, which includes an azetidine ring and an azepane moiety. This compound is part of a broader class of heterocyclic compounds that exhibit significant biological activity and potential applications in medicinal chemistry. The compound's structural features contribute to its classification within the realm of organic compounds, specifically as a derivative of azetidine and azepane.
The synthesis of Azetidin-3-yl azepane-1-carboxylate can be traced back to various synthetic methodologies documented in scientific literature. Notably, its synthesis has been explored in the context of developing pharmaceutical intermediates, especially for drugs such as baricitinib, which is used in treating autoimmune diseases .
Azetidin-3-yl azepane-1-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls under the category of alkaloids and amino acid derivatives, which are known for their diverse biological activities.
The synthesis of Azetidin-3-yl azepane-1-carboxylate typically involves several key steps, utilizing various synthetic strategies:
The synthesis may include the reaction of tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate with various reagents under controlled conditions, often involving solvents like acetonitrile or ethyl acetate. The reactions typically require careful temperature control and monitoring to ensure high yields and purity of the final product.
Azetidin-3-yl azepane-1-carboxylate features a complex molecular structure that includes:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure .
Azetidin-3-yl azepane-1-carboxylate participates in various chemical reactions:
The reaction conditions often involve specific bases or catalysts to facilitate the desired transformations, with yields being optimized through variations in temperature and solvent choice .
The mechanism by which Azetidin-3-yl azepane-1-carboxylate exerts its biological effects typically involves interactions with specific biological targets, such as enzymes or receptors involved in disease pathways. For example, compounds derived from this structure may inhibit certain kinases or modulate receptor activities relevant to inflammatory processes.
Research indicates that modifications to the azetidine or azepane rings can significantly influence the compound's pharmacological profile, including its efficacy and selectivity against target proteins .
Azetidin-3-yl azepane-1-carboxylate is generally characterized by:
The compound exhibits typical reactivity associated with esters and amines, including hydrolysis under acidic or basic conditions. Its stability can vary based on environmental factors such as pH and temperature.
Azetidin-3-yl azepane-1-carboxylate has several applications in scientific research:
Gold(I) catalysis enables strategic ring-expansion of azetidine precursors to access azepane cores essential for hybrid structures like azetidin-3-yl azepane-1-carboxylate. The process exploits gold’s electrophilic activation of alkyne functionalities in tailor-made azetidine substrates, triggering nucleophilic addition and subsequent ring expansion. Key to this transformation is the in situ generation of ammonium intermediates, where the nitrogen atom of the azetidine attacks the gold-activated alkyne, forming a vinyl-gold species that undergoes 7-endo-dig cyclization. This cascade yields functionalized azepines with >90% diastereoselectivity and 85–92% yields under mild conditions (0.5–5 mol% catalyst loading) [4].
Table 1: Gold(I) Catalysts for Azepine Synthesis
Catalyst | Substrate Class | Yield (%) | Diastereoselectivity |
---|---|---|---|
(tBuXPhos)AuNTf₂ | 3-Alkynyl azetidines | 92 | >20:1 dr |
(JohnPhos)AuCl/AgOTf | Strained bicyclic systems | 88 | 15:1 dr |
(SPhos)AuNCMeSbF₆ | Enynol derivatives | 85 | >10:1 dr |
Critical to scalability is the quasi-nontoxic profile of gold catalysts, aligning with green chemistry principles. The method accommodates ester functionalities (e.g., carboxylate groups at C1), enabling direct access to azepane-1-carboxylate motifs without protecting-group manipulations [4] [5].
Rhodium(II) carboxylates facilitate the synthesis of azetidine components via electrocyclic ring-opening of strained bicyclic aziridines. This process leverages the kinetic preference for 4-exo-trig cyclization under photoredox conditions, where rhodium carbenoids generate azetine intermediates. Key steps include:
The mechanism proceeds with retention of configuration at stereocenters, crucial for chiral drug intermediates. Limitations include competing dimerization pathways at high substrate concentrations (>0.2 M), mitigated through slow-addition techniques [6].
Azetidine ring formation in biological systems relies on SAM-dependent synthases (AzeJ/VioH), which catalyze intramolecular 4-exo-tet cyclizations via nucleophilic attack of the SAM amine on its Cγ-sulfonium center. Structural analyses reveal a kinked SAM conformation within the enzyme active site (PDB ID: 8RYD), where Phe134 stabilizes the transition state through cation-π interactions, reducing the energy barrier for cyclization by 8.3 kcal/mol. This forces a gauche conformation ideal for ring closure [8].
Table 2: Kinetic Parameters of AZE Synthases
Enzyme | kcat (s⁻¹) | KM (SAM, μM) | Specificity Constant (kcat/KM) |
---|---|---|---|
AzeJ | 0.42 ± 0.03 | 58 ± 4 | 7.24 × 10³ |
VioH | 0.11 ± 0.01 | 212 ± 15 | 0.52 × 10³ |
AzeJ outperforms VioH due to enhanced desolvation effects and hydrogen bonding between Tyr176 and the SAM carboxylate. The reaction releases methylthioadenosine (MTA) and azetidine-2-carboxylic acid (AZE), a proline analog that serves as a precursor for azetidin-3-yl carboxylate derivatives [8].
Incorporating AZE into azepane-1-carboxylate scaffolds requires engineered non-ribosomal peptide synthetases (NRPSs). Adenylation (A) domains of NRPS pathways (e.g., vioprolide biosynthetic clusters) are modified to recognize AZE instead of proline through three key mutations:
This engineered NRPS system achieves 65–70% conversion efficiency in E. coli chassis strains, assembling azetidin-3-yl azepane-1-carboxylate via amide bond formation between AZE’s carboxylate and azepane’s amine group. Co-expression with thioesterases ensures cyclization-release of the hybrid heterocycle [8].
Photoinduced copper catalysis enables [3+1] radical cascade cyclizations to construct azetidine rings from alkyne-amine precursors. Key steps include:
Azetines undergo nucleophilic trapping by azepane carboxylate anions (derived from C1-deprotonated azepanes), yielding azetidin-3-yl azepane-1-carboxylate with 78% yield and >95% regioselectivity. The protocol uses organic photocatalysts (e.g., thioxanthen-9-one) with ΔST < 0.05 eV to suppress iminyl radical dimerization [2] [9].
Xanthate transfer radical chemistry enables modular assembly of azetidine-azepane hybrids via Ugi-Smiles multicomponent reactions (MCRs). The sequence involves:
Table 3: Xanthate-Mediated Cyclization Scope
Ugi-Smiles Adduct | Xanthate | Cyclized Product Yield (%) | Diastereomeric Ratio |
---|---|---|---|
1a (R=Et, Y=Z=N) | EtOCS₂K | 48 | 9:1 |
1d (R=Et, Ar=Ph) | iPrOCS₂K | 55 | 2.3:1 |
1f (Ar=NO₂-C₆H₄) | MeOCS₂K | 48 | 3:1 |
Electron-withdrawing groups (e.g., 5-nitro substituents) increase cyclization yields to 48–55% by facilitating radical addition to heteroarenes. Azepane carboxylates incorporate via esterification of the azetidine nitrogen post-cyclization [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1